molecular formula C13H16Cl2N2O3 B258729 2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE

2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE

Cat. No.: B258729
M. Wt: 319.18 g/mol
InChI Key: GLMRUNBCQBTUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a morpholinyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorophenoxyacetic acid
  • 2,4-dichlorophenoxybutyric acid
  • 2,4-dichlorophenoxypropionic acid

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N~1~-MORPHOLINOPROPANAMIDE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group.

Properties

Molecular Formula

C13H16Cl2N2O3

Molecular Weight

319.18 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H16Cl2N2O3/c1-9(13(18)16-17-4-6-19-7-5-17)20-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,16,18)

InChI Key

GLMRUNBCQBTUSU-UHFFFAOYSA-N

SMILES

CC(C(=O)NN1CCOCC1)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NN1CCOCC1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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